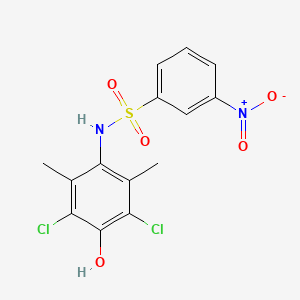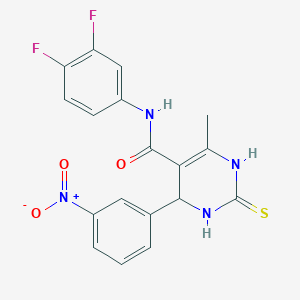![molecular formula C23H34NO5P B3964870 diisobutyl [anilino(3,4-dimethoxyphenyl)methyl]phosphonate](/img/structure/B3964870.png)
diisobutyl [anilino(3,4-dimethoxyphenyl)methyl]phosphonate
説明
Diisobutyl [anilino(3,4-dimethoxyphenyl)methyl]phosphonate, also known as VX, is a highly toxic organophosphate compound that was developed as a chemical warfare agent during the 1950s. It is a clear, colorless to brownish liquid that has a faint odor. VX is a potent inhibitor of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. It is considered one of the most lethal nerve agents, with a lethal dose estimated to be as low as 10 milligrams if inhaled or absorbed through the skin.
作用機序
Diisobutyl [anilino(3,4-dimethoxyphenyl)methyl]phosphonate is a potent inhibitor of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. Acetylcholinesterase breaks down acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. When acetylcholinesterase is inhibited by this compound, acetylcholine accumulates in the synapses between nerve cells, leading to overstimulation of the nervous system. This can cause a range of symptoms, including convulsions, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well documented. This compound exposure can cause a range of symptoms, including miosis (constriction of the pupils), blurred vision, respiratory distress, convulsions, and ultimately death. This compound is absorbed into the body through inhalation, ingestion, or skin contact. Once absorbed, it rapidly enters the bloodstream and is distributed throughout the body. This compound has a long half-life in the body, which means that it can remain active for several days after exposure.
実験室実験の利点と制限
Diisobutyl [anilino(3,4-dimethoxyphenyl)methyl]phosphonate is a highly toxic and dangerous substance, which makes it difficult to work with in a laboratory setting. However, its potency and specificity make it a valuable tool for studying the effects of nerve agents on the nervous system. This compound can be used to study the mechanisms of action of nerve agents, as well as to develop new antidotes and treatments for nerve agent exposure. One limitation of using this compound in laboratory experiments is the need for strict safety protocols to ensure the safety of researchers and laboratory personnel.
将来の方向性
There are several future directions for research on diisobutyl [anilino(3,4-dimethoxyphenyl)methyl]phosphonate and other nerve agents. One area of research is the development of new antidotes and treatments for nerve agent exposure. Another area of research is the development of new detection methods for nerve agents, which could be used to quickly identify and respond to nerve agent attacks. Additionally, there is a need for further research on the long-term effects of nerve agent exposure, as well as the potential for nerve agents to be used in terrorist attacks.
科学的研究の応用
Diisobutyl [anilino(3,4-dimethoxyphenyl)methyl]phosphonate has been extensively studied for its potential use as a chemical warfare agent. However, it has also been used in scientific research to study the effects of nerve agents on the nervous system. This compound has been used to study the mechanisms of action of nerve agents, as well as to develop new antidotes and treatments for nerve agent exposure.
特性
IUPAC Name |
N-[bis(2-methylpropoxy)phosphoryl-(3,4-dimethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34NO5P/c1-17(2)15-28-30(25,29-16-18(3)4)23(24-20-10-8-7-9-11-20)19-12-13-21(26-5)22(14-19)27-6/h7-14,17-18,23-24H,15-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLTYUHMRNYZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C(C1=CC(=C(C=C1)OC)OC)NC2=CC=CC=C2)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(2,6-dimethyl-4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3964789.png)
![1-(2,4-dichlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrochloride](/img/structure/B3964795.png)
![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3964807.png)

![5-(3-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}pyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one](/img/structure/B3964816.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3964823.png)
![N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-(1-methyl-1H-pyrazol-5-yl)propan-1-amine](/img/structure/B3964832.png)

![1-(2-allylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol benzoate (salt)](/img/structure/B3964850.png)
![5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964862.png)

![3-benzyl-6-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B3964882.png)
![4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3964887.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B3964894.png)